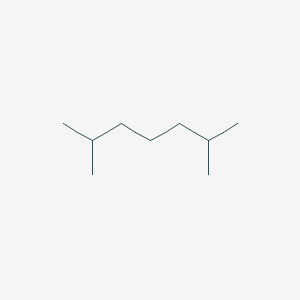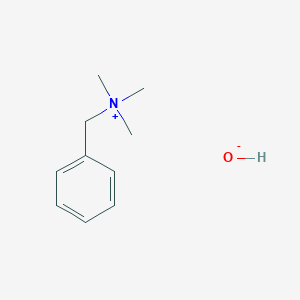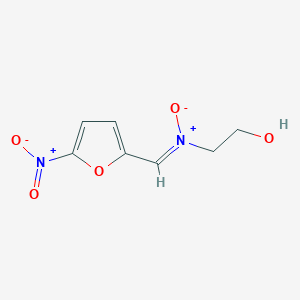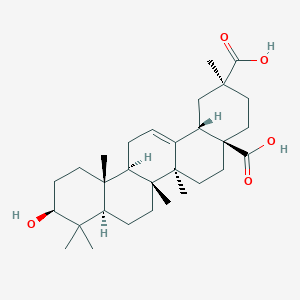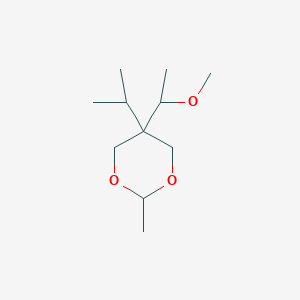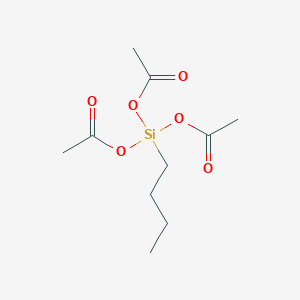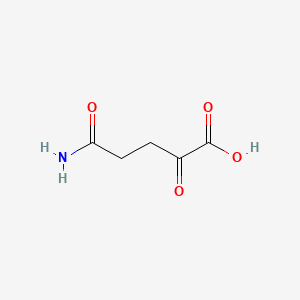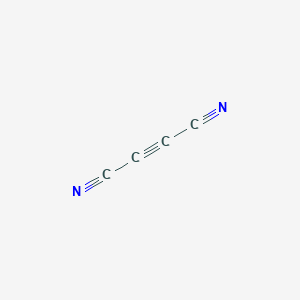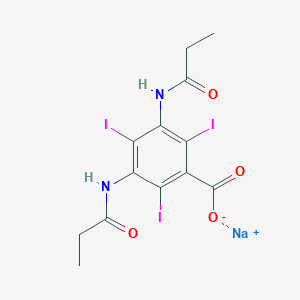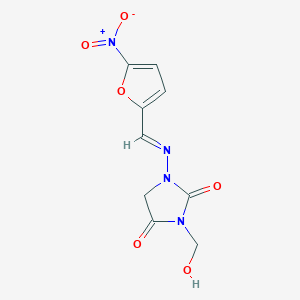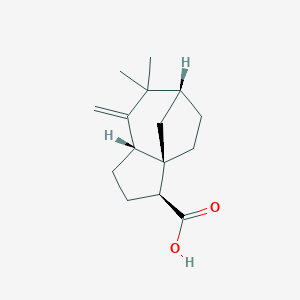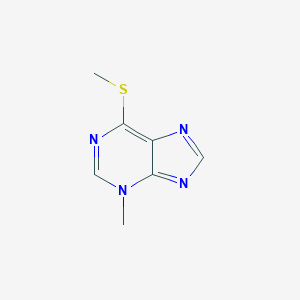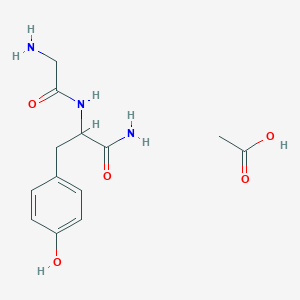
Isophthalic acid, dicyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalic acid, dicyclopentyl ester (IDPE) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethyl acetate, and chloroform. IDPE is a derivative of isophthalic acid, which is commonly used in the production of polymers, resins, and plasticizers. IDPE has gained attention in recent years due to its potential applications in various fields of research, including drug delivery, nanotechnology, and material science.
Mécanisme D'action
The mechanism of action of Isophthalic acid, dicyclopentyl ester is not fully understood. However, it is believed that the compound interacts with biological membranes, leading to changes in membrane fluidity and permeability. This, in turn, affects the uptake and release of drugs and other bioactive molecules.
Effets Biochimiques Et Physiologiques
Isophthalic acid, dicyclopentyl ester has been shown to have low toxicity and is generally well-tolerated in vivo. However, the compound has been shown to have some biochemical and physiological effects. For example, Isophthalic acid, dicyclopentyl ester has been shown to induce oxidative stress and DNA damage in some cell types. Additionally, the compound has been shown to inhibit the proliferation and migration of some cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Isophthalic acid, dicyclopentyl ester has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and easy to handle. Additionally, Isophthalic acid, dicyclopentyl ester has been shown to be a versatile building block for the synthesis of various materials and drug delivery systems.
However, there are also some limitations to the use of Isophthalic acid, dicyclopentyl ester in laboratory experiments. For example, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the compound has a relatively low melting point, which can make it difficult to handle at high temperatures.
Orientations Futures
There are several future directions for research on Isophthalic acid, dicyclopentyl ester. One potential direction is the development of new drug delivery systems using Isophthalic acid, dicyclopentyl ester as a carrier. Another potential direction is the synthesis of new nanoscale materials using Isophthalic acid, dicyclopentyl ester as a building block. Additionally, further research is needed to fully understand the mechanism of action of Isophthalic acid, dicyclopentyl ester and its effects on biological systems. Finally, the development of new synthetic methods for Isophthalic acid, dicyclopentyl ester could lead to improvements in its properties and potential applications.
Méthodes De Synthèse
Isophthalic acid, dicyclopentyl ester is synthesized by the esterification of isophthalic acid with dicyclopentyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
Isophthalic acid, dicyclopentyl ester has been used in various scientific research applications, including drug delivery, nanotechnology, and material science. In drug delivery, Isophthalic acid, dicyclopentyl ester has been investigated as a potential carrier for the delivery of anticancer drugs. The compound has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes.
In nanotechnology, Isophthalic acid, dicyclopentyl ester has been used as a building block for the synthesis of nanoscale materials, such as nanoparticles and nanofibers. The compound has been shown to enhance the stability and biocompatibility of these materials, making them suitable for various biomedical applications.
In material science, Isophthalic acid, dicyclopentyl ester has been used as a plasticizer for the production of polymeric materials, such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET). The compound has been shown to improve the mechanical properties and thermal stability of these materials, making them suitable for various industrial applications.
Propriétés
Numéro CAS |
18699-41-7 |
|---|---|
Nom du produit |
Isophthalic acid, dicyclopentyl ester |
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
Clé InChI |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
SMILES canonique |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Autres numéros CAS |
18699-41-7 |
Synonymes |
Isophthalic acid dicyclopentyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



